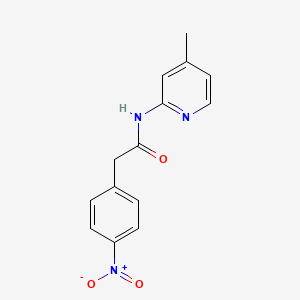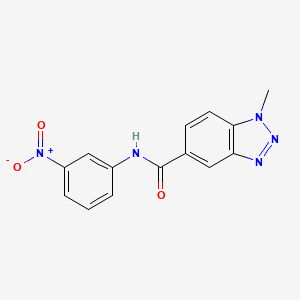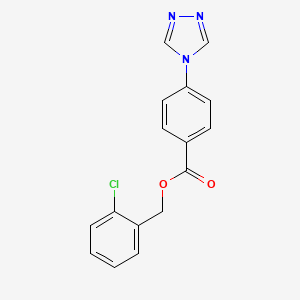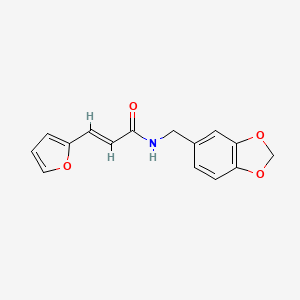
N-(4-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide, commonly known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields.
科学研究应用
MPAA has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, MPAA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, MPAA has been studied for its neuroprotective effects and its ability to improve cognitive function. In inflammation, MPAA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of MPAA involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. MPAA also induces the activation of caspases, leading to apoptosis in cancer cells. In neurodegenerative diseases, MPAA has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, neuroprotection, and anti-inflammatory effects. MPAA has also been shown to improve cognitive function and reduce oxidative stress in the brain.
实验室实验的优点和局限性
One of the advantages of using MPAA in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. MPAA is also relatively easy to synthesize and purify. However, one of the limitations of using MPAA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of MPAA. One direction is to further investigate its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders. Another direction is to develop more efficient methods for synthesizing and administering MPAA. Additionally, the development of MPAA analogs with improved solubility and bioavailability could also be explored.
Conclusion:
In conclusion, MPAA is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Its mechanism of action involves the inhibition of various cellular pathways, leading to its anti-cancer, neuroprotective, and anti-inflammatory effects. While there are limitations to using MPAA in lab experiments, its potential therapeutic applications and future directions for research make it an important compound to study.
合成方法
The synthesis of MPAA involves the reaction between 4-methyl-2-pyridinamine and 4-nitrophenylacetic acid in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain the pure MPAA compound.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-6-7-15-13(8-10)16-14(18)9-11-2-4-12(5-3-11)17(19)20/h2-8H,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGNPJJGAAILMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)


![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)

![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)

